5-Bromo-1H-benzimidazole is a halogenated heterocyclic compound widely employed as a key intermediate in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold, recognized as a structural isostere of natural nucleotides, allowing it to interact with various biological targets. The bromine atom at the 5-position provides a stable yet reactive site, making the compound a versatile precursor for introducing further molecular complexity, particularly through palladium-catalyzed cross-coupling reactions. This strategic functionalization is critical in the development of targeted therapeutics and advanced organic materials.
Halogenated benzimidazole building block with 5-bromo substitution
C-Br bond enables versatile cross-coupling for library synthesis
Scaffold for kinase inhibitor and bioactive molecule research
Substituting 5-Bromo-1H-benzimidazole with other isomers or halides is often unviable due to significant differences in reactivity and biological function. The position of the halogen on the benzimidazole ring critically influences the molecule's electronic properties and steric profile, which dictates its interaction with enzymes and receptors. For synthetic applications, the C-Br bond offers a well-balanced reactivity for cross-coupling reactions, being more reactive than the corresponding C-Cl bond but often more stable and cost-effective than a C-I bond. This makes 5-bromo-1H-benzimidazole a more reliable and predictable intermediate in multi-step syntheses where reaction conditions and yields are critical procurement considerations.
Lower cross-coupling reactivity may limit library scope and yield; C-F is typically inert under standard conditions.
Electronic and steric differences alter reactivity and binding profiles; may not transfer to target molecules.
Lacks halogen handle for derivatization, restricting downstream diversification.
In palladium-catalyzed cross-coupling reactions, the choice of halide is a primary determinant of reaction efficiency. Aryl bromides are generally more reactive than aryl chlorides due to the lower carbon-halogen bond dissociation energy, which facilitates the rate-determining oxidative addition step. While advanced catalyst systems have improved the viability of aryl chlorides, aryl bromides like 5-Bromo-1H-benzimidazole frequently provide higher yields under milder conditions, reducing process complexity and cost. This balanced reactivity makes it a preferred substrate over less reactive chloro-analogs and more expensive, potentially less stable iodo-analogs for reliable C-C bond formation.
| Evidence Dimension | General Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | High reactivity, enabling milder conditions and often higher yields. |
| Comparator Or Baseline | Aryl Chlorides: Lower reactivity, often requiring more aggressive conditions or specialized catalysts. Aryl Iodides: Higher reactivity, but often higher cost and lower stability. |
| Quantified Difference | General reactivity trend: I > Br > OTf > Cl. |
| Conditions | Standard Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. |
For process development and scale-up, the predictable and robust reactivity of the bromo-substituent can lead to more efficient, cost-effective, and reliable synthetic routes compared to other halides.
The benzimidazole scaffold is a validated core for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Research leading to the potent PARP inhibitor A-966492 (Ki = 1 nM) utilized a substituted benzimidazole-4-carboxamide core. The synthesis of such complex molecules relies on functionalized precursors like 5-Bromo-1H-benzimidazole to enable the construction of the required phenyl-substituted derivatives at the C-2 position. The bromine atom serves as a critical synthetic handle for introducing the complex side chains necessary for high-potency enzyme inhibition, a modification not possible with the unsubstituted benzimidazole.
| Evidence Dimension | Enzyme Inhibition (Potency of downstream product) |
| Target Compound Data | Serves as a key precursor for benzimidazole-based PARP inhibitors with potent activity (e.g., A-966492, Ki = 1 nM). |
| Comparator Or Baseline | Unsubstituted Benzimidazole: Lacks the reactive handle needed to introduce the specific substitutions required for potent PARP inhibition. |
| Quantified Difference | The functionalization enabled by the 5-bromo group is essential for achieving the nanomolar potency of the final inhibitor. |
| Conditions | In vitro PARP-1 enzyme assay. |
Procuring the 5-bromo derivative is essential for synthetic chemists aiming to develop high-potency PARP inhibitors, as the unsubstituted core lacks the necessary functionality for building these complex, biologically active molecules.
Structure-activity relationship (SAR) studies on halogenated benzimidazole-based inhibitors of protein kinase CK2 have established a clear hierarchy for halogen effectiveness. Research shows that bromine atoms on the benzene ring are more effective for CK2 inhibition than chlorine, which is in turn more effective than fluorine. This makes the 4,5,6,7-tetrabromobenzene scaffold the most effective for inhibiting CK2. While this study uses a tetrabrominated analog, the principle demonstrates the superior contribution of bromine over other halogens in this specific binding context, making 5-Bromo-1H-benzimidazole a more promising starting point than its chloro- or fluoro-analogs for developing CK2 inhibitors.
| Evidence Dimension | Inhibitory Potency against Protein Kinase CK2 |
| Target Compound Data | Bromine substitution provides higher inhibitory efficacy compared to other halogens. |
| Comparator Or Baseline | Chlorine and Fluorine substitutions: Less effective for CK2 inhibition. |
| Quantified Difference | Established efficacy trend for halogenation: Bromine > Chlorine > Fluorine. |
| Conditions | In vitro protein kinase CK2 inhibition assays. |
For researchers developing kinase inhibitors, selecting the bromo-derivative over other halogenated benzimidazoles provides a stronger foundation for achieving high target potency, directly impacting lead optimization efficiency.
The compound is a critical starting material for synthesizing complex heterocyclic drug candidates. Its balanced reactivity is ideal for introducing diverse side chains via cross-coupling, a necessary step for building structure-activity relationships and achieving high-potency inhibition of targets like PARP and protein kinases.
In industrial and academic labs focused on process chemistry, 5-Bromo-1H-benzimidazole offers a predictable and efficient handle for Suzuki-Miyaura and other cross-coupling reactions. Its superior performance compared to chloro-analogs under standard conditions can streamline route scouting and improve the overall efficiency of synthesizing complex target molecules.
The benzimidazole core is used in materials for organic electronics, such as hosts in OLEDs. The 5-bromo position provides a site for synthetic modification, allowing for the tuning of electronic properties to develop novel bipolar host materials or components for other organic electronic devices.
Irritant